SBE-β-CD

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SBE-β-CD (Sulfobutylether-β-Cyclodextrin) is a derivative of β-cyclodextrin. It’s used as an excipient or a formulating agent to increase the solubility of poorly soluble agents .

Synthesis Analysis

The synthesis of this compound involves ionic cross-linking between this compound and other compounds. For instance, nanoparticles were prepared via ionic cross-linking between this compound and CSH . The nanoparticles formed were uniform and stable .Molecular Structure Analysis

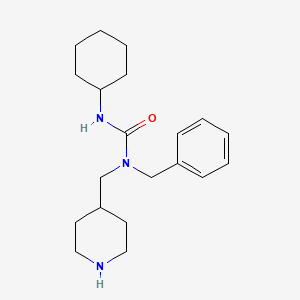

This compound is a sulfobutylether β-cyclodextrin derivative. It’s a unique reproducible mixture of polyanionic β-cyclodextrin derivatives in which a sodium sulfonate salt is tethered to the lipophilic cyclodextrin cavity by a butyl ether group .Chemical Reactions Analysis

This compound can form inclusion complexes with other compounds, improving their solubility and stability . For instance, it has been used to form a complex with BOS, enhancing BOS solubility up to 132.6-folds .Physical And Chemical Properties Analysis

This compound is a homogeneous, non-hygroscopic, and crystalline substance . It forms stable complexes with a high water solubility .科学的研究の応用

眼科デリバリーシステム

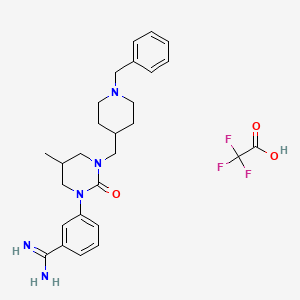

SBE-β-CDは、抗炎症療法のためのデキサメタゾンの眼科デリバリーシステムの開発に使用されてきました {svg_1}. このシステムは、粘膜接着性ナノ粒子(NPs)を使用して、角膜粘膜におけるデキサメタゾン(DEX)の滞留時間を改善し、薬物の溶解性と生物学的利用能を高めます {svg_2}.

pH応答性薬物放出

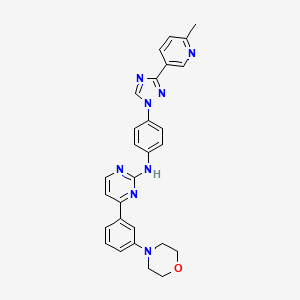

This compoundは、pH応答性薬物放出システムの開発に使用されてきました {svg_3}. このシステムは、従来は注射によって投与されてきた家禽タンパク質薬の経口バイオアベイラビリティを改善するために設計されています {svg_4}.

溶解性と安定性向上剤

This compoundは、溶解性と安定性向上剤としての可能性があります {svg_5}. これは、不溶性物質の溶解性を大幅に向上させることができ、ゲストと環境との接触を減らします {svg_6}.

キラル選択的分析試薬

This compoundは、キラル選択的分析試薬として使用できます {svg_7}. このアプリケーションは、this compoundの可逆的かつ競合的な包接を利用しています {svg_8}.

染料の封入とセンサの改変

This compoundは、染料の封入とセンサの改変のために、バイオメディカルエンジニアリングで広く使用されています {svg_9}. このアプリケーションは、this compoundの用途範囲を拡大するのに役立ちます {svg_10}.

抗白血病療法

This compoundは、抗白血病療法の開発に使用されてきました {svg_11}. この研究では、チモキノン(TQ)とthis compoundの間の包接錯体の形成を調査し、白血病細胞の増殖とテロメラーゼ活性への影響を評価しました {svg_12}.

作用機序

Target of Action

Sulfobutylether-β-cyclodextrin primarily targets poorly soluble drugs . It has a unique ability to act as a molecular container by entrapping a wide range of guest molecules in its internal cavity . This makes it a remarkable excipient to improve drug apparent solubility, stability, and bioavailability .

Mode of Action

Sulfobutylether-β-cyclodextrin interacts with its targets through a process known as inclusion complexation . This process involves the encapsulation of the drug molecule within the cyclodextrin cavity, providing a protective shield that enhances the solubility and chemical stability of the drug . Due to its polyanionic nature, Sulfobutylether-β-cyclodextrin interacts particularly well with cationic drugs .

Biochemical Pathways

The biochemical pathways affected by Sulfobutylether-β-cyclodextrin primarily involve the solubilization and stabilization of drugs. By forming inclusion complexes with drugs, Sulfobutylether-β-cyclodextrin enhances their solubility and stability, thereby improving their pharmacological properties .

Pharmacokinetics

Complexes between Sulfobutylether-β-cyclodextrin and various drugs have been shown to rapidly dissociate after parenteral drug administration, resulting in superior oral bioavailability of poorly water-soluble drugs .

Result of Action

The result of Sulfobutylether-β-cyclodextrin’s action is the enhanced bioavailability of insoluble or sparingly soluble drugs by improving their solubility, dissolution, and permeability . This leads to an increase in the effectiveness of the drug and potentially reduces the required dosage, thereby minimizing potential side effects .

Action Environment

The action of Sulfobutylether-β-cyclodextrin can be influenced by environmental factors such as pH. For instance, the release rate of a drug from a Sulfobutylether-β-cyclodextrin complex was found to be 85.4% at pH = 5.0 within 8 hours, indicating that the drug delivery system is suitable for the targeted release of anti-cancer drugs .

将来の方向性

SBE-β-CD has promising applications in drug delivery systems. It can be used to improve the oral bioavailability of drugs . Moreover, it can be used to develop new drug delivery systems, such as nanoparticles, for targeted and controlled release of drugs .

Relevant Papers Several papers have been published on this compound. For instance, a paper discussed the controlled synthesis of CSH/SBE-β-CD nanoparticles and their application for loading and pH-responsive drug release . Another paper discussed the utility of this compound inclusion complexes in drug delivery .

生化学分析

Biochemical Properties

Sulfobutylether-β-cyclodextrin plays a crucial role in biochemical reactions by forming inclusion complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enhance the solubility and stability of the guest molecules. For example, sulfobutylether-β-cyclodextrin has been shown to form inclusion complexes with quercetin, improving its solubility and stability . Additionally, sulfobutylether-β-cyclodextrin interacts with antimicrobial peptides, protecting them from degradation and enhancing their pharmacological properties .

Cellular Effects

Sulfobutylether-β-cyclodextrin has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sulfobutylether-β-cyclodextrin has been shown to enhance the solubility and bioavailability of poorly water-soluble drugs, leading to improved therapeutic outcomes . It also interacts with cell membranes, facilitating the transport of drugs across the cell membrane and improving their intracellular delivery . Furthermore, sulfobutylether-β-cyclodextrin has been reported to have minimal toxicity and no adverse effects on the kidneys or other organs following oral or intravenous administration .

Molecular Mechanism

The molecular mechanism of sulfobutylether-β-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic inner cavity of sulfobutylether-β-cyclodextrin encapsulates hydrophobic molecules, while the hydrophilic outer surface interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules . This inclusion complexation is driven by entropic and enthalpic contributions, resulting in improved pharmacokinetic properties of the guest molecules . Additionally, sulfobutylether-β-cyclodextrin can modulate enzyme activity by forming complexes with enzyme inhibitors or activators, thereby influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfobutylether-β-cyclodextrin have been studied over time to assess its stability, degradation, and long-term effects on cellular function. Sulfobutylether-β-cyclodextrin has been found to be stable under various conditions, maintaining its solubility-enhancing properties over extended periods . Studies have shown that sulfobutylether-β-cyclodextrin does not degrade significantly over time, ensuring consistent performance in drug formulations . Long-term studies have also demonstrated that sulfobutylether-β-cyclodextrin does not induce any adverse effects on cellular function, making it a safe and reliable excipient for pharmaceutical applications .

Dosage Effects in Animal Models

The effects of sulfobutylether-β-cyclodextrin vary with different dosages in animal models. Studies have shown that sulfobutylether-β-cyclodextrin exhibits dose-dependent effects on drug solubility and bioavailability . At lower doses, sulfobutylether-β-cyclodextrin enhances the solubility and stability of drugs without causing any toxic or adverse effects . At higher doses, sulfobutylether-β-cyclodextrin may cause mild toxicity, although it is generally well-tolerated . These findings highlight the importance of optimizing the dosage of sulfobutylether-β-cyclodextrin to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Sulfobutylether-β-cyclodextrin is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to enhance the solubility and stability of drugs, thereby improving their absorption and bioavailability . Sulfobutylether-β-cyclodextrin also interacts with metabolic enzymes, influencing their activity and modulating biochemical pathways . These interactions contribute to the overall pharmacokinetic profile of the guest molecules, ensuring efficient drug delivery and therapeutic efficacy.

Transport and Distribution

Sulfobutylether-β-cyclodextrin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to facilitate the transport of drugs across cell membranes, enhancing their intracellular delivery . Sulfobutylether-β-cyclodextrin also interacts with binding proteins, influencing its localization and accumulation within specific tissues . These interactions ensure efficient drug distribution and targeted delivery, improving the therapeutic outcomes of the encapsulated drugs.

Subcellular Localization

The subcellular localization of sulfobutylether-β-cyclodextrin is influenced by targeting signals and post-translational modifications. Sulfobutylether-β-cyclodextrin can be directed to specific compartments or organelles within the cell, enhancing its activity and function . For example, sulfobutylether-β-cyclodextrin nanoparticles have been shown to target cancer cells, improving the delivery and efficacy of anticancer drugs . These targeting mechanisms ensure precise drug delivery and minimize off-target effects, making sulfobutylether-β-cyclodextrin a valuable tool in drug delivery systems.

特性

| { "Design of the Synthesis Pathway": "SBE-β-CD can be synthesized by the reaction of beta-cyclodextrin with chloroacetic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Beta-cyclodextrin", "Chloroacetic acid", "Sodium hydroxide" ], "Reaction": [ "Add beta-cyclodextrin to a reaction vessel", "Add chloroacetic acid to the reaction vessel", "Add sodium hydroxide to the reaction vessel", "Heat the reaction mixture at 70-80°C for 24-48 hours", "Cool the reaction mixture and adjust the pH to 6-7 using hydrochloric acid", "Filter the resulting product and wash with water", "Dry the product at 50-60°C" ] } | |

CAS番号 |

182410-00-0 |

分子式 |

C46H77NaO37S |

分子量 |

1277.1 g/mol |

IUPAC名 |

sodium;4-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-35-methyl-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate |

InChI |

InChI=1S/C46H78O37S.Na/c1-12-33-19(52)26(59)40(70-12)78-34-13(6-47)71-41(27(60)20(34)53)79-35-14(7-48)72-42(28(61)21(35)54)80-36-15(8-49)73-43(29(62)22(36)55)81-37-16(9-50)74-44(30(63)23(37)56)82-38-17(10-51)75-45(31(64)24(38)57)83-39-18(76-46(77-33)32(65)25(39)58)11-69-4-2-3-5-84(66,67)68;/h12-65H,2-11H2,1H3,(H,66,67,68);/q;+1/p-1 |

InChIキー |

VPQMUOFXELQOMM-UHFFFAOYSA-M |

異性体SMILES |

C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES |

OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O |

正規SMILES |

CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])CO)CO)CO)CO)CO)O)O.[Na+] |

外観 |

Solid powder |

純度 |

Purity: >98% (HPLC) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SBE-beta-CD; Sulfobutylether beta-cyclodextrin; Captisol. beta-cyclodextrin sulfobutyl ether sodium salts. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine](/img/structure/B610973.png)

![3-(4-{[(3-Methylphenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide](/img/structure/B610975.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)